6-Tert-butyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol
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Overview
Description
6-TERT-BUTYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a tert-butyl group and a phenylamino group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method starts with the reaction of thiocarbohydrazide with 3,3-dimethyl-2-oxobutyric acid to form an intermediate compound. This intermediate is then subjected to further reactions, including nucleophilic substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and controlled reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
6-TERT-BUTYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-6-TERT-BUTYL-3-THIOXO-3,4-DIHYDRO-1,2,3-TRIAZIN-5 (2H)-ONE
- 4-AMINO-6- (TERT-BUTYL)-3-MERCAPTO-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 4-Amino-3-mercapto-6-tert-butyl-1,2,4-triazine-5 (4H)-one
Uniqueness
6-TERT-BUTYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific structural features, such as the presence of both tert-butyl and phenylamino groups.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(4-anilinoanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H21N5O/c1-19(2,3)16-17(25)22-18(24-23-16)21-15-11-9-14(10-12-15)20-13-7-5-4-6-8-13/h4-12,20H,1-3H3,(H2,21,22,24,25) |
InChI Key |
TVMKVKCMHKSCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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